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Compound of Interest

Compound Name: 11(S)-HEPE

Cat. No.: B163510 Get Quote

Anwendungs- und Protokollhinweise: Derivatisierung von 11(S)-HEPE für die

Gaschromatographie-Massenspektrometrie

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Zusammenfassung
Diese Application Note beschreibt detaillierte Protokolle für die Extraktion und Derivatisierung

von 11(S)-Hydroxyeicosapentaensäure (11(S)-HEPE) aus biologischen Proben für die

quantitative Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). 11(S)-HEPE
ist ein Oxylipin, das von Eicosapentaensäure (EPA) abgeleitet ist und an verschiedenen

biologischen Prozessen beteiligt ist.[1][2] Aufgrund seiner polaren funktionellen Gruppen

(Carbonsäure und Hydroxylgruppe) und seiner geringen Flüchtigkeit ist eine Derivatisierung vor

der GC-MS-Analyse unerlässlich. Es werden zwei primäre Derivatisierungsstrategien

vorgestellt: (A) Veresterung mit anschließender Silylierung zur Analyse mittels

Elektronenionisation (EI-MS) und (B) Pentafluorbenzyl (PFB)-Esterbildung mit Silylierung für

eine hochsensitive Analyse mittels Negativ-Ionen-Chemischer Ionisation (NCI-MS).[3][4][5]

Einleitung
Die quantitative Analyse von Eicosanoiden wie 11(S)-HEPE ist entscheidend für das

Verständnis ihrer Rolle bei Gesundheit und Krankheit. Die Gaschromatographie-

Massenspektrometrie ist eine leistungsstarke Technik für die Analyse von flüchtigen und

thermisch stabilen Verbindungen. Um die Flüchtigkeit zu erhöhen und den thermischen Abbau
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zu verringern, müssen die polaren Carboxyl- und Hydroxylgruppen von HEPE blockiert werden.

Die Derivatisierung wandelt diese Gruppen in weniger polare, flüchtigere Ether und Ester um.

Die Wahl des Derivatisierungsreagenzes beeinflusst maßgeblich die Empfindlichkeit und

Selektivität der Methode. Pentafluorbenzylbromid (PFBBr) erzeugt Derivate, die im

hochempfindlichen NCI-Modus nachgewiesen werden können, was Nachweisgrenzen im

niedrigen Pikogramm-Bereich ermöglicht. Die klassische Silylierung in Kombination mit der

Veresterung ist eine robuste Methode für die Analyse im EI-Modus.

Biosynthese von 11(S)-HEPE
11(S)-HEPE wird in vivo aus Eicosapentaensäure (EPA) über den Lipoxygenase (LOX)-Weg

gebildet. Das Enzym 12-Lipoxygenase katalysiert die Insertion von molekularem Sauerstoff in

EPA, um das instabile Zwischenprodukt 11(S)-Hydroperoxyeicosapentaensäure (11(S)-

HpEPE) zu bilden. Dieses wird anschließend durch die Glutathionperoxidase (GPx) zu dem

stabileren 11(S)-HEPE reduziert.

Biosyntheseweg von 11(S)-HEPE

Eicosapentaensäure (EPA)
12-Lipoxygenase

(LOX)
11(S)-HpEPE

Glutathionperoxidase
(GPx)

11(S)-HEPE
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Abbildung 1: Vereinfachter Biosyntheseweg von 11(S)-HEPE aus EPA.

Experimentelle Protokolle
Probenvorbereitung: Extraktion von 11(S)-HEPE
Die Extraktion von Oxylipinen aus biologischen Matrizes wie Plasma, Zellen oder Gewebe ist

ein kritischer Schritt, um Interferenzen zu entfernen und die Analyten anzureichern. Die

Festphasenextraktion (SPE) ist eine der am häufigsten verwendeten Methoden.

Benötigte Materialien:
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Biologische Probe (z. B. 100 µL Plasma)

Interner Standard (z. B. deuteriertes 11(S)-HEPE-d8)

Methanol (MeOH), HPLC-Qualität

Wasser, ultrarein

Hexan, HPLC-Qualität

Essigsäure oder Salzsäure (HCl)

SPE-Kartuschen (z. B. C18, 50-100 mg)

Stickstoffgas zum Einengen

Protokoll:

Die biologische Probe (z. B. 100 µL Plasma) in ein Polypropylenröhrchen geben.

Den internen Standard (z. B. 1 ng 11(S)-HEPE-d8 in Ethanol) zugeben und 30 Sekunden

lang vortexen.

Zur Proteinfällung 400 µL kaltes Methanol zugeben, 1 Minute lang vortexen und 10 Minuten

bei 4 °C und 10.000 x g zentrifugieren.

Den Überstand in ein neues Röhrchen überführen.

Die Probe mit ultrareinem Wasser auf ein Gesamtvolumen von 4 mL verdünnen und den pH-

Wert mit Essigsäure auf ~3,5 einstellen, um die Carbonsäuregruppe zu protonieren.

Die SPE-Kartusche nacheinander mit 2 mL Methanol und 2 mL Wasser (pH 3,5)

konditionieren.

Die verdünnte Probe langsam auf die SPE-Kartusche laden.

Die Kartusche mit 2 mL Wasser (pH 3,5) und anschließend mit 2 mL Hexan waschen, um

unpolare Lipide zu entfernen.
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Die Analyten mit 2 mL Methanol oder Ethylacetat in ein sauberes Glasröhrchen eluieren.

Das Eluat unter einem sanften Stickstoffstrom zur Trockne einengen. Der trockene

Rückstand ist nun bereit für die Derivatisierung.

Derivatisierungsmethoden
Dieses zweistufige Verfahren wandelt die Carbonsäure in einen Methylester und die

Hydroxylgruppe in einen Trimethylsilylether (TMS-Ether) um.

Benötigte Materialien:

Getrockneter Probenextrakt

Diazomethan-Lösung in Ether (Vorsicht: explosiv und toxisch) ODER 2% (v/v) konzentrierte

Schwefelsäure in Methanol

N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)

Pyridin oder Acetonitril (wasserfrei)

Heizblock oder Wasserbad

Protokoll:

Methylveresterung: Zum getrockneten Extrakt 50 µL einer etherischen Diazomethan-Lösung

geben und 10 Minuten bei Raumtemperatur inkubieren. Überschüssiges Diazomethan mit

einer kleinen Menge Essigsäure neutralisieren. Alternativ 100 µL 2% H₂SO₄ in Methanol

zugeben und 60 Minuten bei 60 °C erhitzen. Nach dem Abkühlen neutralisieren und das

Lösungsmittel unter Stickstoff entfernen.

Silylierung: Den getrockneten Methylester in 50 µL BSTFA (mit 1% TMCS) und 50 µL Pyridin

lösen.

Das Röhrchen fest verschließen und 30 Minuten bei 60 °C inkubieren.

Nach dem Abkühlen ist die Probe bereit für die Injektion in das GC-MS-System.
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Diese Methode erzeugt einen Pentafluorbenzylester (PFB-Ester) aus der Carbonsäuregruppe,

der eine hohe Empfindlichkeit im NCI-Modus ermöglicht.

Benötigte Materialien:

Getrockneter Probenextrakt

Pentafluorbenzylbromid (PFBBr), 10% in Acetonitril

N,N-Diisopropylethylamin (DIPEA), 10% in Acetonitril

N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% TMCS

Isooctan

Protokoll:

PFB-Veresterung: Den getrockneten Extrakt in 25 µL der PFBBr-Lösung und 25 µL der

DIPEA-Lösung lösen.

Das Röhrchen verschließen, vortexen und 30 Minuten bei Raumtemperatur inkubieren.

Die Reaktionsmischung unter Stickstoff zur Trockne einengen.

Silylierung: Den getrockneten PFB-Ester in 50 µL BSTFA (mit 1% TMCS) und 50 µL Isooctan

lösen.

Das Röhrchen verschließen und 30 Minuten bei 60 °C inkubieren.

Nach dem Abkühlen ist die Probe bereit für die Injektion in das GC-MS-System.
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Allgemeiner Arbeitsablauf für die 11(S)-HEPE-Analyse

3. Derivatisierung

1. Biologische Probe
(Plasma, Gewebe, Zellen)

2. Extraktion
(Proteinfällung & SPE)

Methode A
(Methylierung + Silylierung)

Methode B
(PFB-Veresterung + Silylierung)

4. GC-MS-Analyse

5. Datenverarbeitung
(Quantifizierung)

Click to download full resolution via product page

Abbildung 2: Arbeitsablauf von der Probenvorbereitung bis zur Datenanalyse.

GC-MS-Analyse
Die chromatographischen Bedingungen müssen optimiert werden, um eine gute Trennung von

Isomeren und anderen Lipiden zu gewährleisten.

Typische GC-MS-Parameter
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Parameter
Methode A (Me-
TMS-Derivat)

Methode B (PFB-
TMS-Derivat)

Referenz

Gaschromatograph
Agilent 7890 oder

äquivalent

Agilent 7890 oder

äquivalent

Säule

DB-5ms (30 m x 0,25

mm, 0,25 µm) oder

äquivalent

DB-5ms (15 m x 0,25

mm, 0,10 µm) oder

äquivalent

Trägergas
Helium, konst. Fluss

1,2 mL/min

Helium, konst. Fluss

1,0 mL/min

Injektor-Temp. 250 °C 250 °C

Injektionsmodus Splitless (1 µL) Splitless (1 µL)

Ofenprogramm

150 °C (1 min), dann

15 °C/min bis 300 °C,

5 min halten

150 °C (1 min), dann

10 °C/min bis 270 °C,

dann 40 °C/min bis

310 °C

Massenspektrometer

Ionisierungsmodus
Electron Ionization

(EI)

Negative Chemical

Ionization (NCI)

Ionisationsenergie 70 eV -

Reagenzgas (NCI) -
Methan oder

Ammoniak

Ionenquellentemp. 230 °C 150 °C

Transferlinientemp. 280 °C 280 °C

Analysator Quadrupol oder TOF Quadrupol oder TOF

Scan-Modus
Selected Ion

Monitoring (SIM)

Selected Ion

Monitoring (SIM)

Quantitative Daten
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Die quantitative Analyse erfolgt in der Regel über die Erstellung einer Kalibrierungskurve mit

authentischen Standards und einem internen Standard mit stabiler Isotopenmarkierung.

Vergleich der Derivatisierungsmethoden
Merkmal Methode A (Me-TMS) Methode B (PFB-TMS)

Primäre Anwendung Screening und Quantifizierung
Spurenanalytik, hohe

Empfindlichkeit

MS-Modus EI NCI

Fragmentierung
Umfangreiche Fragmentierung,

strukturelle Informationen

Geringe Fragmentierung, [M-

PFB]⁻-Ion dominant

Empfindlichkeit Moderat (ng-Bereich) Sehr hoch (pg- bis fg-Bereich)

Selektivität Moderat Hoch (durch NCI)

Robustheit Hoch, weit verbreitet
Empfindlich gegenüber

Verunreinigungen

Beispielhafte Leistungsdaten
Die folgenden Daten sind repräsentativ für die Analyse von Oxylipinen und können je nach

Matrix und Instrument variieren.

Parameter Erwarteter Wert Referenz

Wiederfindung (Extraktion) 80 - 115%

Linearitätsbereich 1 pg - 10 ng

Korrelationskoeffizient (R²) > 0,99

Nachweisgrenze (LOD)
0,1 - 10 pg/Injektion (Methode

B)

Bestimmungsgrenze (LOQ)
0,5 - 30 pg/Injektion (Methode

B)

Präzision (RSD) < 15%
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Fehlerbehebung
Problem Mögliche Ursache(n) Lösung(en)

Keine oder niedrige Peaks

Unvollständige Derivatisierung;

Abbau des Analyten; Verlust

während der Extraktion.

Reagenzien auf Feuchtigkeit

prüfen; Derivatisierungszeit/-

temperatur optimieren;

Antioxidans (z. B. BHT)

zugeben; Extraktionsprotokoll

überprüfen.

Zusätzliche/unerwartete Peaks

Artefakte aus der

Derivatisierung;

Verunreinigungen aus

Lösungsmitteln oder

Reagenzien.

Hochreine Reagenzien

verwenden; Reagenzien frisch

ansetzen;

Derivatisierungsbedingungen

nicht zu harsch wählen.

Schlechte Peakform (Tailing)

Aktive Stellen in der GC-Säule

oder im Liner; unvollständige

Derivatisierung.

GC-Liner und Septum

austauschen; Säule

konditionieren oder

abschneiden;

Derivatisierungsreaktion auf

Vollständigkeit prüfen.

Hohe Variabilität

Ungenaue Zugabe des

internen Standards;

Injektionsfehler; Instabilität der

Derivate.

Internen Standard frühzeitig

zugeben; Autosampler

verwenden; Proben

unmittelbar nach der

Derivatisierung analysieren.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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